molecular formula C18H26N4O4 B11951365 1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea

1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea

Katalognummer: B11951365
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: VYPJOVJDIAOIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) is a chemical compound with the molecular formula C18H26N4O4. It is known for its unique structure, which includes two furfurylurea groups connected by a hexamethylene bridge.

Vorbereitungsmethoden

The synthesis of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) typically involves the reaction of hexamethylene diisocyanate with furfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Chemischer Reaktionen

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations .

Wissenschaftliche Forschungsanwendungen

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) can be compared to other similar compounds, such as:

    1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.

    1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA):

The uniqueness of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) lies in its specific combination of functional groups and the hexamethylene bridge, which imparts distinct chemical and physical properties .

Eigenschaften

Molekularformel

C18H26N4O4

Molekulargewicht

362.4 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-3-[6-(furan-2-ylmethylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C18H26N4O4/c23-17(21-13-15-7-5-11-25-15)19-9-3-1-2-4-10-20-18(24)22-14-16-8-6-12-26-16/h5-8,11-12H,1-4,9-10,13-14H2,(H2,19,21,23)(H2,20,22,24)

InChI-Schlüssel

VYPJOVJDIAOIDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.